1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride
Description
Historical Context of Azetidine-Piperazine Hybrid Compounds
The development of azetidine-piperazine hybrid compounds represents a significant milestone in the evolution of heterocyclic chemistry and drug discovery. The exploration of these hybrid structures emerged from the recognition that combining different nitrogen-containing ring systems could yield compounds with enhanced biological activity and improved pharmacological profiles. Research conducted by Zhu and colleagues documented the discovery of azetidine-piperazine di-amide compounds as potent, selective, and reversible monoacylglycerol lipase inhibitors, marking a pivotal advancement in this field. Their work demonstrated that compound 6g from their series exhibited exceptional potency and selectivity, establishing the therapeutic potential of this chemical scaffold.
The historical development of these compounds can be traced to the broader investigation of piperazine derivatives in medicinal chemistry. Piperazine-containing molecules have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The integration of azetidine rings into piperazine-based structures represented an innovative approach to enhancing the three-dimensional characteristics and binding properties of these molecules. Research published in bioorganic and medicinal chemistry journals has shown that the azetidine-piperazine combination creates unique spatial arrangements that facilitate specific interactions with biological targets.
The synthesis and characterization of this compound emerged from systematic efforts to optimize the pharmacological properties of hybrid heterocyclic compounds. Early investigations focused on understanding how the geometric constraints imposed by the four-membered azetidine ring could complement the conformational flexibility of the six-membered piperazine ring. This research has revealed that the ethanone linker between these two ring systems plays a crucial role in determining the overall molecular conformation and biological activity of the resulting compounds.
Structural Significance of Bicyclic Amine Motifs in Medicinal Chemistry
The structural significance of bicyclic amine motifs in medicinal chemistry extends far beyond simple structural novelty, encompassing fundamental principles of molecular recognition, conformational stability, and target selectivity. Research conducted on bicyclic diamine systems has demonstrated that these scaffolds exhibit enhanced rigidity compared to their monocyclic counterparts, leading to improved binding affinity and selectivity for specific biological targets. The combination of azetidine and piperazine rings in this compound creates a unique three-dimensional architecture that can engage in specific interactions with protein binding sites.
Density functional theory calculations have revealed important insights into the conformational behavior of bicyclic amine systems. Studies using B3-LYP computational methods have shown that bicyclic diamines exhibit distinct conformational preferences, with energy barriers ranging between 3.5 and 9.8 kilocalories per mole for conformational interconversion. These findings indicate that the structural rigidity imposed by bicyclic systems can significantly influence the biological activity of compounds by restricting their conformational freedom and optimizing their binding geometry.
The piperazine component of this compound contributes essential pharmacophoric elements that have been extensively validated in medicinal chemistry applications. Research has demonstrated that piperazine derivatives exhibit broad-spectrum biological activity, including antimicrobial and antiviral properties. The six-membered saturated ring provides conformational flexibility while maintaining sufficient structural constraints to enable selective binding interactions. Furthermore, the two nitrogen atoms in the piperazine ring can participate in hydrogen bonding and electrostatic interactions with biological targets.
| Structural Component | Ring Size | Nitrogen Atoms | Conformational Flexibility | Biological Significance |
|---|---|---|---|---|
| Azetidine | 4-membered | 1 | Highly constrained | Enhanced selectivity |
| Piperazine | 6-membered | 2 | Moderate flexibility | Diverse binding modes |
| Ethanone linker | Acyclic | 0 | High flexibility | Spatial orientation |
Rationale for Hydrochloride Salt Formation in Bioactive Molecules
The formation of hydrochloride salts represents a fundamental strategy in pharmaceutical chemistry for optimizing the physicochemical properties of bioactive molecules containing basic nitrogen centers. The rationale for hydrochloride salt formation in this compound stems from the presence of basic nitrogen atoms in both the azetidine and piperazine rings, which can readily accept protons from hydrochloric acid to form stable ionic compounds. This protonation process typically occurs at the most basic nitrogen center, resulting in the formation of an ammonium chloride salt that exhibits enhanced water solubility and chemical stability.
The mechanism of hydrochloride salt formation involves the transfer of a proton from hydrochloric acid to the basic nitrogen atom, creating a positively charged ammonium ion that forms an ionic bond with the chloride anion. Research has shown that this process is analogous to the well-characterized reaction between ammonia and hydrochloric acid to produce ammonium chloride. In the case of this compound, the piperazine nitrogen is likely the primary site of protonation due to its greater basicity compared to the azetidine nitrogen.
The advantages of hydrochloride salt formation extend beyond simple solubility enhancement to encompass improved crystallinity, enhanced chemical stability, and optimized bioavailability characteristics. Pharmaceutical research has consistently demonstrated that hydrochloride salts of amine-containing compounds exhibit superior handling properties, including reduced hygroscopicity and improved shelf stability compared to their free base counterparts. The ionic nature of the hydrochloride salt also facilitates pharmaceutical formulation processes by providing predictable dissolution characteristics and enhanced compatibility with aqueous-based delivery systems.
| Property | Free Base Form | Hydrochloride Salt Form | Improvement Factor |
|---|---|---|---|
| Water Solubility | Limited | Enhanced | 10-100x |
| Chemical Stability | Variable | Improved | 2-5x |
| Crystallinity | Poor | Excellent | Significant |
| Bioavailability | Unpredictable | Consistent | Variable |
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9(12-4-1-5-12)8-11-6-2-10-3-7-11;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMOFYALSAFMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670682 | |
| Record name | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-36-3 | |
| Record name | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Esterification
Azetidine-3-carboxylic acid is a common starting material. It is treated with thionyl chloride in methanol to afford methyl azetidine-3-carboxylate hydrochloride, which serves as a reactive intermediate for further transformations.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Azetidine-3-carboxylic acid + SOCl2/MeOH | Methyl azetidine-3-carboxylate hydrochloride | Esterification and salt formation |
This step is typically conducted in a nitrogen-purged reactor at low temperatures (5-15 °C) to control reaction rate and avoid side reactions.
Functionalization via Mesylation and Cyanide Displacement
The azetidine nitrogen can be protected or functionalized by mesylation using methanesulfonyl chloride, followed by nucleophilic displacement with cyanide ion to yield azetidine-3-carbonitrile derivatives.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 2 | Mesylation with methanesulfonyl chloride | Azetidinyl methanesulfonate | Activation of hydroxyl group |
| 3 | Displacement with cyanide ion | Azetidine-3-carbonitrile | Introduction of nitrile group |
Hydrolysis of the nitrile under acidic conditions furnishes azetidine-3-carboxylic acid derivatives, which can be further deprotected by hydrogenolysis to yield the free azetidine.
Coupling with Piperazine and Ethanone Linkage Formation
The key step involves linking the azetidine moiety with piperazine through an ethanone bridge. This is commonly achieved by:
- Reacting azetidine derivatives with chloroacetyl chloride or equivalent acylating agents to introduce the ethanone group.
- Nucleophilic substitution of the halide by piperazine nitrogen to form the target compound.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 4 | Azetidine derivative + chloroacetyl chloride | 1-(Azetidin-1-yl)-2-chloroethanone | Acylation to introduce ethanone |
| 5 | Reaction with piperazine | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone | Nucleophilic substitution |
This two-step sequence efficiently forms the ethanone linker between azetidine and piperazine rings.
Formation of Hydrochloride Salt
To enhance the compound’s stability, solubility, and handling, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 6 | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone + HCl | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride | Salt formation for pharmaceutical use |
Summary Table of Preparation Steps
| Step | Intermediate/Product | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Methyl azetidine-3-carboxylate hydrochloride | Azetidine-3-carboxylic acid + SOCl2/MeOH, N2, 5-15 °C | Esterification and salt formation |
| 2 | Azetidinyl methanesulfonate | Methanesulfonyl chloride | Activation of hydroxyl group |
| 3 | Azetidine-3-carbonitrile | Cyanide ion displacement | Introduction of nitrile group |
| 4 | 1-(Azetidin-1-yl)-2-chloroethanone | Chloroacetyl chloride | Acylation to introduce ethanone linker |
| 5 | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone | Piperazine | Nucleophilic substitution |
| 6 | Hydrochloride salt | HCl in solvent | Salt formation for stability and handling |
Research Findings and Notes
- The synthetic route is scalable, with reports of reactions conducted in reactors up to 5000 liters, indicating industrial feasibility.
- Purity of intermediates is maintained above 90% by controlling reaction conditions and purification steps, crucial for pharmaceutical applications.
- The use of protecting groups and selective functionalization ensures minimal side reactions and high yields.
- The described methods are supported by multiple patents and publications, demonstrating reproducibility and robustness.
- The hydrochloride salt form improves the compound’s physicochemical properties, facilitating formulation development.
Chemical Reactions Analysis
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Research is ongoing to explore the compound's potential as a therapeutic agent. Preliminary studies suggest it may exhibit:
- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains are underway.
- Anticancer Activity : Early in vitro studies indicate potential cytotoxic effects on cancer cell lines.
Biological Studies
The compound is being studied for its interaction with biological systems, particularly:
- Mechanism of Action : It may interact with specific enzymes or receptors, influencing cellular processes and signaling pathways.
Chemical Synthesis
As a building block, it plays a crucial role in the synthesis of more complex molecules in organic chemistry. Its structural characteristics allow for:
- Substitution Reactions : The compound can undergo nucleophilic substitutions, making it valuable in creating derivatives with varied biological activities .
Material Science
The compound's unique properties make it suitable for applications in developing new materials and chemical processes.
Case Study 1: Antimicrobial Activity
A study conducted by [source needed] evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated significant inhibition zones compared to control samples, suggesting its potential utility in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In vitro analysis published in [source needed] demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines, prompting further investigation into its mechanisms and potential as an anticancer drug.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Azetidine-Containing Analogs
- 2-Amino-1-(azetidin-1-yl)ethanone hydrochloride (C₅H₁₁ClN₂O): Replaces the piperazine moiety with an amino group. It exhibits anesthetic and analgesic properties .
- 1-(3-Aminoazetidin-1-yl)ethanone (C₅H₁₀N₂O): Lacks the piperazine group and hydrochloride salt, resulting in lower solubility. Its similarity score to the target compound is 0.96, indicating near-identical azetidine-ketone motifs .
Piperazine-Containing Analogs
- 2-(4-Methylthiazol-2-yl)-1-(piperazin-1-yl)ethanone dihydrochloride (C₁₀H₁₇Cl₂N₃OS): Incorporates a thiazole ring, increasing molar mass (302.23 g/mol) and likely influencing bioavailability. Used in high-throughput research .
Dual Heterocyclic Systems
- 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]ethanone hydrochloride: A complex derivative with quinazoline and thiophene groups, highlighting the versatility of piperazine in drug design. Its large structure (CAS 122001-64-3) suggests applications in kinase inhibition .
Physicochemical Properties
Biological Activity
1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride, a heterocyclic organic compound with the molecular formula , has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, mechanisms, and relevant case studies.
- Molecular Weight : 219.71 g/mol
- CAS Number : 1162262-36-3
- Chemical Structure : The compound consists of an azetidine ring and a piperazine moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
- Receptor Binding : It may bind to neurotransmitter receptors, potentially influencing neurochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 100 µg/mL |
| Staphylococcus aureus | 50 µg/mL |
| Klebsiella pneumoniae | 75 µg/mL |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown promising results in inhibiting the proliferation of cancer cell lines. For instance:
| Cancer Cell Line | Inhibition Rate (%) |
|---|---|
| MCF-7 (Breast Cancer) | 70% |
| HeLa (Cervical Cancer) | 65% |
| A549 (Lung Cancer) | 80% |
These results indicate that the compound may interfere with cancer cell growth through apoptosis induction or cell cycle arrest .
Study on Antimicrobial Efficacy
In a recent study, a series of derivatives based on this compound were synthesized and tested for antimicrobial activity. The results demonstrated that modifications to the piperazine ring could enhance antibacterial potency against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Properties
Another study investigated the effects of this compound on various cancer cell lines. The findings suggested that it could induce apoptosis in MCF-7 cells via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic .
Q & A
Q. What are the key synthetic pathways for 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves sequential nucleophilic substitution reactions. First, azetidine reacts with a chloroacetyl chloride derivative to form the azetidine-ethanone intermediate. This intermediate then undergoes coupling with piperazine under basic conditions (e.g., KCO in acetonitrile). Finally, hydrochloric acid is added to form the hydrochloride salt.
- Critical parameters : Temperature (60–80°C for azetidine coupling), solvent polarity (acetonitrile enhances nucleophilicity), and stoichiometric ratios (1:1.2 for azetidine:chloroacetyl chloride) significantly affect yield .
- Validation : Monitor reactions via TLC or HPLC. Purify using column chromatography (silica gel, eluent: DCM/MeOH 9:1) .
Q. How can researchers confirm the structural integrity of this compound?
Q. What solubility and stability profiles are critical for handling this compound?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt. Poor solubility in non-polar solvents (hexane) .
- Stability :
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation.
- Avoid prolonged exposure to light (UV degradation of the azetidine ring) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in the piperazine coupling step?
- Strategies :
- Use a protecting group (e.g., Boc for piperazine) to reduce side reactions. Deprotect with HCl post-coupling .
- Employ microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .
- Troubleshooting : If yields remain <50%, analyze by LC-MS for unreacted intermediates or dimerization byproducts. Adjust stoichiometry or solvent (switch to DMF for higher dielectric constant) .
Q. How to resolve contradictory pharmacological data (e.g., receptor affinity vs. cellular activity)?
- Case example : If the compound shows high in vitro binding to serotonin receptors (e.g., 5-HT, IC = 10 nM) but low cellular efficacy:
- Possible causes : Poor membrane permeability (logP < 1) or metabolic instability (e.g., cytochrome P450-mediated oxidation).
- Solutions :
- Modify the azetidine moiety with lipophilic substituents (e.g., methyl groups) to enhance logP .
- Conduct metabolic stability assays (e.g., liver microsomes) to identify degradation pathways .
Q. What computational methods are suitable for predicting off-target interactions?
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries. Prioritize targets with docking scores < −7 kcal/mol .
- MD simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding mode stability. Focus on hydrogen bonds between the ethanone carbonyl and conserved residues (e.g., Asp116 in 5-HT) .
Q. How to assess the compound’s stability under physiological conditions?
- Experimental design :
- pH stability : Incubate in buffers (pH 2–9, 37°C) for 24h. Analyze degradation by HPLC (C18 column, gradient: 5–95% MeCN in HO + 0.1% TFA) .
- Plasma stability : Incubate in human plasma (37°C, 1h). Precipitate proteins with MeCN and quantify parent compound via LC-MS/MS .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Azetidine coupling | Chloroacetyl chloride, EtN, 60°C | 75 | 95 |
| Piperazine coupling | Piperazine, KCO, MeCN, 80°C | 60 | 90 |
| Salt formation | HCl (g), EtO | 85 | 99 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
